molecular formula C23H24FN3O4S2 B6554670 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide CAS No. 1040656-37-8

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide

Número de catálogo: B6554670
Número CAS: 1040656-37-8
Peso molecular: 489.6 g/mol
Clave InChI: ADKIASKIPLODHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a piperazine sulfonyl group and a 2-methoxybenzyl substituent. This compound belongs to a class of molecules designed to modulate central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors, due to the piperazine moiety’s known affinity for these targets . The sulfonyl group enhances metabolic stability, while the 4-fluorophenyl and 2-methoxyphenyl groups influence lipophilicity and receptor binding selectivity .

Propiedades

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S2/c1-31-20-5-3-2-4-17(20)16-25-23(28)22-21(10-15-32-22)33(29,30)27-13-11-26(12-14-27)19-8-6-18(24)7-9-19/h2-10,15H,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKIASKIPLODHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide , also known as F836-0350, is a novel thiophene derivative that has garnered attention for its potential biological activities, particularly in cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of F836-0350 is C23H24FN3O4S2C_{23}H_{24}FN_{3}O_{4}S_{2}. Its structure includes a thiophene ring, a piperazine moiety, and various aromatic substituents which contribute to its biological activity.

Property Details
Molecular FormulaC23H24FN3O4S2
IUPAC Name3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide
SMILESCOc1c(CNC(c(scc2)c2S(N(CC2)CCN2c(cc2)ccc2F)(=O)=O)=O)cccc1
InChI KeyMDL Number (MFCD)

Anticancer Properties

Recent studies have shown that thiophene carboxamide derivatives exhibit significant anticancer activity. F836-0350 has been investigated for its effects on various cancer cell lines. Notably, it has demonstrated the ability to inhibit cellular proliferation by modulating key signaling pathways associated with cell cycle regulation.

  • Mechanism of Action : The compound appears to interact with kinases such as CDC7 and PKA, which are critical in tumor growth inhibition. This interaction may lead to apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .
  • Case Studies :
    • A study highlighted the compound's efficacy against Hep3B liver cancer cells, achieving an IC50 value of approximately 5.46 µM. The compound induced significant morphological changes in cancer cell spheroids, indicating its potential in disrupting tumor architecture .
    • Another investigation reported that related thiophene derivatives induced apoptosis in K562 chronic myelogenous leukemia cells through similar mechanisms involving caspase activation and DNA fragmentation .

Neuropharmacological Effects

The piperazine component of F836-0350 enhances its interaction with central nervous system targets, suggesting potential applications in treating neurodegenerative diseases. The compound may modulate neurotransmitter receptors and enzymes related to metabolic dysregulation.

Synthesis

The synthesis of F836-0350 typically involves several key steps:

  • Formation of the thiophene core.
  • Introduction of the piperazine moiety through nucleophilic substitution.
  • Functionalization with aromatic groups via electrophilic aromatic substitution.

Each step requires precise control over reaction conditions to ensure high yield and purity.

Comparative Analysis with Similar Compounds

F836-0350 shares structural similarities with other biologically active compounds, yet its unique combination of functional groups may confer distinct pharmacological properties:

Compound Name Key Features Biological Activity
4-(4-fluorophenyl)piperazinePiperazine core; no thiopheneModerate CNS activity
N-(cyclohexyl)-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamideChlorine instead of fluorineAnti-tumor activity
N-benzyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamideBenzyl group; methoxy substitutionEnhanced anti-cancer properties

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

  • 3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide (CAS 1040634-43-2):
    This analog substitutes the 4-fluorophenyl group on piperazine with a 2-fluorophenyl moiety. The ortho-fluorine position reduces steric hindrance but may decrease affinity for serotonin receptors compared to the para-fluorine derivative due to altered electronic effects .

    • Molecular Formula : C₂₁H₂₀FN₃O₃S₂
    • Molecular Weight : 445.5 g/mol
    • Key Difference : Reduced 5-HT₁A binding (predicted) due to altered fluorine positioning .
  • Molecular Formula: C₁₆H₁₅ClN₄O₃S₂ Molecular Weight: 410.9 g/mol Key Difference: Higher logP (predicted 1.503) due to nitro group hydrophobicity .

Modifications in the Carboxamide Moiety

  • 3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide: The 2-methoxybenzyl group is replaced with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent enhances CNS penetration but may reduce aqueous solubility . Molecular Formula: C₂₀H₁₄Cl₂F₃NO₃S₂ Molecular Weight: 524.4 g/mol Key Difference: Improved blood-brain barrier permeability due to trifluoromethoxy group .
  • Molecular Formula: C₁₈H₁₈F₃N₅O Molecular Weight: 401.4 g/mol Key Difference: Shifted pharmacological profile toward kinase targets (e.g., JAK/STAT inhibitors) .

Core Heterocycle Replacements

  • 3-[4-(4-Fluorophenyl)piperazin-1-yl]-4-[(2-methoxyphenyl)methylamino]cyclobut-3-ene-1,2-dione (CAS 1282122-04-6): Replacing the thiophene with a cyclobutenedione core introduces a planar, electron-deficient system. This modification reduces aromatic interactions but may enhance binding to enzymes like PDE inhibitors . Molecular Formula: C₂₂H₂₂FN₃O₃ Molecular Weight: 395.4 g/mol Key Difference: Predicted activity in phosphodiesterase inhibition .
  • 1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol: A benzo[b]thiophene core with a propanol side chain demonstrates higher solubility (due to hydroxyl group) but lower CNS penetration compared to the sulfonamide analog . Molecular Formula: C₂₅H₂₉N₃O₄S Molecular Weight: 467.6 g/mol Key Difference: 93.4% synthesis yield via NaBH₄ reduction .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP (Predicted)
Target Compound C₂₂H₂₃FN₃O₄S₂ 491.5 4-Fluorophenyl, 2-methoxybenzyl 3.2
3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide C₂₁H₂₀FN₃O₃S₂ 445.5 2-Fluorophenyl, phenyl 2.8
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide C₁₆H₁₅ClN₄O₃S₂ 410.9 4-Chloro-2-nitrophenyl 1.5
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide C₂₀H₁₄Cl₂F₃NO₃S₂ 524.4 2,4-Dichlorobenzyl 4.1

Research Findings and Pharmacological Implications

  • Receptor Selectivity : The 4-fluorophenyl group in the target compound enhances 5-HT₁A affinity compared to 2-fluorophenyl analogs, as para-substitution optimizes π-π stacking in receptor pockets .
  • Metabolic Stability : Sulfonyl groups in analogs like CAS 371140-69-1 reduce CYP450-mediated oxidation, extending half-life .
  • Toxicity Considerations : Nitro-substituted derivatives (e.g., CAS 371140-69-1) show higher hepatotoxicity risks in preclinical models .

Métodos De Preparación

Reaction Protocol

  • Substrate : Thiophene-2-carboxamide (1 equiv)

  • Sulfonylating agent : 4-(4-fluorophenyl)piperazine-1-sulfonyl chloride (1.2 equiv)

  • Base : Pyridine or DIPEA (2.5 equiv)

  • Solvent : Anhydrous DCM or THF

  • Conditions : 0°C → rt, 12–16 h

Optimization Insights

  • Excess sulfonyl chloride (>1.2 equiv) leads to di-sulfonylated byproducts.

  • Pyridine enhances regioselectivity by neutralizing HCl generated during the reaction.

  • Yields range from 65–78% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Piperazine Functionalization

The 4-(4-fluorophenyl)piperazine moiety is introduced either before or after sulfonylation. Pre-functionalization of piperazine is preferred to avoid steric hindrance during later stages.

Synthesis of 4-(4-Fluorophenyl)piperazine

  • Starting material : Piperazine (1 equiv) and 1-fluoro-4-iodobenzene (1.1 equiv)

  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : Toluene, 110°C, 24 h

  • Yield : 82–85%

Sulfonyl Chloride Preparation

  • Reagent : Chlorosulfonic acid (ClSO₃H, 3 equiv)

  • Conditions : 0°C, dropwise addition to piperazine in DCM, followed by stirring at rt for 6 h.

  • Workup : Quenched with ice-water, extracted with DCM, dried (Na₂SO₄), and concentrated.

Integrated Synthetic Routes

Two primary routes are documented:

Route A: Sequential Functionalization

  • Thiophene-2-carboxamide synthesis

  • Sulfonylation with pre-formed 4-(4-fluorophenyl)piperazine-1-sulfonyl chloride

  • N-alkylation with 2-methoxybenzyl bromide

Advantages : High purity (≥95% by HPLC), scalable to 100 g batches.
Disadvantages : Requires intermediate isolations, total yield 52–58%.

Route B: Convergent Approach

  • Prepare 3-sulfonylthiophene-2-carboxylic acid

  • Concurrent coupling with 4-(4-fluorophenyl)piperazine and 2-methoxybenzylamine

Advantages : Fewer steps, total yield 60–65%.
Disadvantages : Lower regioselectivity, requires rigorous purification.

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 8H, aromatic), 4.52 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.32–3.18 (m, 8H, piperazine).

  • HRMS : m/z 489.6 [M+H]⁺ (calc. 489.6).

Purity and Yield Comparison

StepYield (%)Purity (%)Method
Thiophene core7890Column chromatography
Sulfonylation7592Recrystallization
N-alkylation7095HPLC

Challenges and Mitigation Strategies

  • Byproduct formation : Di-sulfonylated species (5–8%) are minimized using sub-stoichiometric sulfonyl chloride.

  • Low solubility : THF/DMF mixtures (3:1) enhance solubility during coupling steps.

  • Piperazine degradation : Reactions are conducted under inert atmosphere (N₂/Ar) to prevent oxidation.

Industrial-Scale Considerations

  • Cost-effective reagents : Substituting HATU with EDC/HOBt reduces costs by 40% without compromising yield.

  • Continuous flow systems : Microreactors improve sulfonylation efficiency (yield ↑12%, time ↓50%) .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves:

  • Step 1 : Sulfonylation of 4-(4-fluorophenyl)piperazine with a thiophene-2-carbonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate .
  • Step 2 : Coupling the intermediate with 2-methoxybenzylamine via carbodiimide-mediated amidation (e.g., HBTU/Et3_3N in THF, 12–24 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. Which analytical techniques are most effective for confirming structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and piperazine-thiophene connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS, expected [M+H]+^+ ~548.1 g/mol) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or sulfonyl group orientation .

Q. How can researchers assess purity and stability under varying storage conditions?

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>95%) .
  • Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Analog Synthesis : Modify the 4-fluorophenyl (e.g., replace with chlorophenyl) or 2-methoxybenzyl groups to assess impact on bioactivity .
  • Biological Assays : Test analogs against targets (e.g., serotonin/dopamine receptors) using radioligand binding assays (IC50_{50} determination) .
  • Data Correlation : Compare IC50_{50} values with computational docking scores (e.g., AutoDock Vina) to identify critical binding interactions .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Meta-Analysis : Cross-reference IC50_{50} values from independent studies (e.g., PubChem data ) to identify outliers.
  • Assay Optimization : Validate conflicting results using orthogonal methods (e.g., cell-based vs. enzymatic assays) .
  • Structural Confirmation : Re-analyze compound batches via NMR to rule out degradation or isomerization .

Q. Which computational methods predict target binding interactions?

  • Molecular Docking : Use Schrödinger Suite or MOE to model interactions with GPCRs (e.g., 5-HT1A_{1A} receptors) .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess sulfonyl group flexibility .
  • QSAR Modeling : Train models on analog datasets to predict ADMET properties .

Q. How can reaction parameters be optimized to improve sulfonylation yield?

  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Solvent Selection : Use DMF for polar intermediates or dichloromethane for acid-sensitive steps .
  • Catalyst Screening : Test bases like DMAP or pyridine to accelerate sulfonamide formation .

Methodological Considerations

Q. What are key considerations for scaling up synthesis while maintaining purity?

  • Batch Reactors : Optimize stirring rate and cooling efficiency for exothermic steps .
  • Workflow : Implement inline FTIR to monitor reaction progression in real time .

Q. How should researchers address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., methyl carboxylate) to improve bioavailability .

Q. What protocols ensure reproducibility in SAR studies?

  • Standardized Assays : Adopt NIH/ECVAM guidelines for receptor binding assays .
  • Blinded Testing : Randomize compound batches and include positive/negative controls .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.